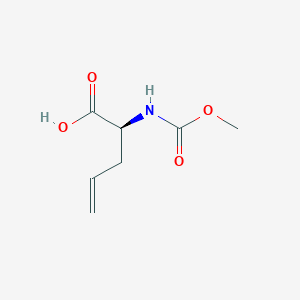

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

Description

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRHWMINDFCTR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group using a methoxycarbonyl group. One common method is the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl (Boc) group, which can then be converted to the methoxycarbonyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxycarbonyl group undergoes hydrolysis under both acidic and basic conditions, yielding free amino acid derivatives. Enzymatic methods provide stereochemical control.

Key Conditions and Products

Enzymatic hydrolysis using PLE in phosphate buffer with 20% DMSO achieves quantitative conversion while preserving stereochemical integrity . Acidic hydrolysis proceeds less efficiently due to competing decarboxylation .

Oxidation Reactions

The pent-4-enoic acid moiety undergoes site-selective oxidation, influenced by the methoxycarbonyl group’s electron-withdrawing effects.

Oxidation Pathways

-

Epoxidation : Using m-CPBA in dichloromethane yields (S)-2-((methoxycarbonyl)amino)-4,5-epoxypentanoic acid .

-

Dihydroxylation : Osmium tetroxide (OsO<sub>4</sub>) with N-methylmorpholine N-oxide (NMO) generates vicinal diols .

Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|

| m-CPBA | Epoxide derivative | 78 | Retained S-configuration | |

| OsO<sub>4</sub>/NMO | (3S,4S)-dihydroxypentanoic acid derivative | 62 | Syn diastereoselectivity |

Reduction Reactions

The compound’s double bond and carbonyl groups are susceptible to reduction under catalytic hydrogenation or hydride-based conditions.

Reductive Transformations

| Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C | (S)-2-((methoxycarbonyl)amino)pentanoic acid | 85 | Full saturation | |

| NaBH<sub>4</sub>, MeOH | Partial reduction (allylic alcohol) | 40 | N/A |

Catalytic hydrogenation selectively reduces the double bond without affecting the methoxycarbonyl group .

Substitution Reactions

The methoxycarbonyl group participates in nucleophilic substitution, enabling diversification of the amino-protecting group.

Notable Examples

-

Aminolysis : Reaction with benzylamine in THF replaces the methoxycarbonyl group with a benzylcarbamate, yielding (S)-2-((benzyloxycarbonyl)amino)pent-4-enoic acid (82% yield) .

-

Transesterification : Using tert-butanol and TiCl<sub>4</sub> forms the tert-butoxycarbonyl (Boc)-protected derivative .

Cycloaddition and Rearrangement Reactions

The pent-4-enoic acid backbone participates in -Wittig rearrangements under basic conditions.

Case Study

-

Substrate : Dimethyl (E)-2-((3-(4-methoxyphenyl)allyl)oxy)malonate.

-

Conditions : Ca(NTf<sub>2</sub>)<sub>2</sub>, (R,S)-inda-PyBox, imidazole in MeOH at 60°C.

-

Outcome : Forms α-hydroxy half-esters with 4:1 diastereomeric ratio and 73% enantiomeric excess .

Comparative Reactivity Insights

The stereochemistry at C2 critically influences reaction outcomes:

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pent-4-enoic acid backbone can undergo various chemical transformations, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Protecting Groups

The choice of protecting groups significantly influences reactivity, stability, and application. Key analogs include:

Key Findings :

- The Moc group offers a balance between stability and ease of removal, making it preferable for stepwise syntheses where harsh deprotection conditions (e.g., Pd/H₂ for Cbz or TFA for Boc) are undesirable.

- Boc-protected analogs (e.g., C11H19NO4, MW 229.27) exhibit superior stability in long-term storage but require strong acids for cleavage .

- Cbz analogs (e.g., 78553-51-2) are less polar due to the benzyl group, reducing solubility in aqueous systems .

Substituent Modifications on the Backbone

Variations in the side chain or backbone alter electronic and steric properties:

Halogen-Substituted Derivatives

Comparison :

- The target compound lacks halogen substituents, reducing its electronegativity but improving synthetic accessibility.

- Fluorophenyl derivatives (e.g., from ) show enhanced bioactivity in enzyme inhibition studies, suggesting that halogenation could be a strategic modification for drug design .

α-Allyl-Substituted Analogs

- (S)-2-amino-2-allyl-5-(4-fluorophenyl)pent-4-enoic acid: Features an α-allyl group introduced via Heck cross-coupling, enabling conformational rigidity and enantiomeric purity >99% .

Comparison :

- The target compound’s unmodified α-position allows greater flexibility, which may be advantageous in dynamic molecular interactions.

Physicochemical Properties

| Property | Target Compound | Boc-Protected Analog | Cbz-Protected Analog |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (hydrophobic Boc) | Very low (hydrophobic Cbz) |

| Stability | Moderate (sensitive to base) | High (acid-resistant) | Moderate (sensitive to H₂) |

| Melting Point | Not reported | Not reported | Not reported |

Biological Activity

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid, also known as a chiral α-amino acid derivative, has garnered attention in biological and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of both an amino group and a methoxycarbonyl group attached to a pent-4-enoic acid backbone, making it a versatile building block for synthesizing biologically active compounds. This article explores its biological activities, synthesis methods, and relevant research findings.

Structural Overview

The structural formula of this compound can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, enhancing its utility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have evaluated its ability to inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents.

Enzyme Interactions

The compound plays a significant role in enzyme-substrate interactions and protein synthesis. Its structural features allow it to influence binding affinities with various enzymes, which is crucial for understanding its biological mechanisms.

Neuroprotective Effects

Some studies suggest that compounds with similar structures may have neuroprotective effects. While direct evidence for this compound is limited, its analogs have been shown to exhibit such properties, indicating potential avenues for further research.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the Amino Group : Using di-tert-butyl pyrocarbonate to introduce a tert-butoxycarbonyl (Boc) group.

- Conversion : The Boc group is then converted to the methoxycarbonyl group.

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions to form various derivatives.

Case Studies

- Antimicrobial Studies : A series of derivatives were tested against various microbial strains, showing significant inhibition rates compared to standard antibiotics. For instance, certain modifications to the methoxycarbonyl group enhanced antimicrobial efficacy.

- Enzyme Binding Studies : Kinetic assays demonstrated that this compound binds effectively to specific enzymes involved in metabolic pathways, influencing their activity and stability.

- Neuroprotective Research : In vitro studies indicated that related compounds could protect neuronal cells from oxidative stress, suggesting that this compound may share similar protective mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Alanine | Simple α-amino acid | Fundamental role in protein synthesis |

| (S)-2-Amino-3-methylbutanoic acid | Additional methyl group | Neurotransmitter precursor |

| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Potential neuroprotective effects |

| (S)-2-Amino-pent-4-enoic acid | Similar backbone | Antimicrobial properties |

This table illustrates the diversity within amino acids and their derivatives, highlighting the unique aspects of this compound.

Q & A

Q. What are the recommended synthetic routes for (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid?

The compound can be synthesized via carbamate-protected amino acid intermediates. A common approach involves:

- Step 1 : Protection of (S)-allyl glycine with a methoxycarbonyl group using reagents like methyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carbamate .

- Step 2 : Acidic workup (e.g., HCl) to deprotect the carboxylic acid group, followed by purification via flash chromatography .

- Validation : Confirm enantiomeric purity using chiral HPLC or polarimetry. NMR (¹H, ¹³C) and mass spectrometry (GC-MS, HRMS) are critical for structural verification .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data to literature values (e.g., δ ~5.3 ppm for the pent-4-enoic acid vinyl protons; δ ~170 ppm for the carbonyl carbons) .

- Mass Spectrometry : HRMS (e.g., [M+H]+ calculated for C₇H₁₁NO₄: 174.0766) confirms molecular weight .

- Purity Assessment : HPLC with UV detection (≥95% purity, as per catalog specifications) .

Q. What safety precautions are essential when handling this compound?

- Hazards : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) .

- Handling : Use fume hoods, wear nitrile gloves, and avoid contact with skin/eyes.

- Incompatibilities : Reacts with strong acids/bases, oxidizing/reducing agents. Store in a cool, dry place under inert gas (e.g., N₂) .

- Emergency Measures : Eye wash stations and emergency showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .

Advanced Research Questions

Q. How does the methoxycarbonyl group influence reactivity in cyclization reactions?

The methoxycarbonyl group acts as an electron-withdrawing group, enhancing electrophilicity of adjacent carbons. In gold-catalyzed cyclizations (e.g., intramolecular alkoxycarbonylation), it stabilizes transition states via resonance, facilitating ring closure (e.g., lactone formation) .

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; ensure consistency in solvent choice .

- Dynamic Effects : Rotameric equilibria in the carbamate group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve splitting .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts (e.g., unreacted allyl glycine) .

Q. What role does this compound play in peptide synthesis?

As a protected amino acid derivative, it serves as a building block for:

- Solid-Phase Peptide Synthesis (SPPS) : The carboxylic acid group is activated (e.g., via HOBt/DIC coupling) for amide bond formation.

- Orthogonal Deprotection : The methoxycarbonyl group is stable under acidic (TFA) or basic conditions, enabling selective deprotection of other groups (e.g., Fmoc) .

- Case Study : Analogous Cbz-protected derivatives are used in cyclopeptide synthesis, achieving >90% coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.